molecular formula C12H12N2O B13990260 2-(Pyrrolidine-1-carbonyl)benzonitrile CAS No. 918812-22-3

2-(Pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B13990260
CAS No.: 918812-22-3
M. Wt: 200.24 g/mol
InChI Key: ZVSAYJJLIAZTNG-UHFFFAOYSA-N
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Description

2-(Pyrrolidine-1-carbonyl)benzonitrile is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidine-1-carbonyl)benzonitrile typically involves the reaction of pyrrolidine with benzonitrile in the presence of a suitable catalyst. One common method starts with the chloroacetylation of pyrrolidine, followed by amidation of the carboxylate group and subsequent cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow processes and the use of high-efficiency catalysts to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(Pyrrolidine-1-carbonyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The benzonitrile moiety may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and benzonitrile-containing molecules. Examples are pyrrolidine-2-one, pyrrolidine-2,5-diones, and various substituted benzonitriles .

Uniqueness

2-(Pyrrolidine-1-carbonyl)benzonitrile is unique due to its specific combination of a pyrrolidine ring and a benzonitrile moiety. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

918812-22-3

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(pyrrolidine-1-carbonyl)benzonitrile

InChI

InChI=1S/C12H12N2O/c13-9-10-5-1-2-6-11(10)12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2

InChI Key

ZVSAYJJLIAZTNG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2C#N

Origin of Product

United States

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